Cas no 92404-70-1 (3-bromofuro3,2-cpyridine)

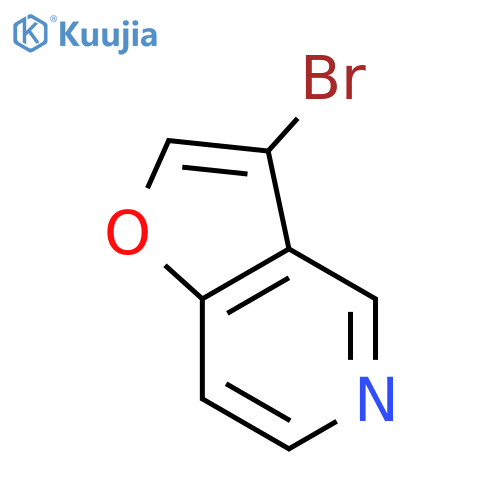

3-bromofuro3,2-cpyridine structure

商品名:3-bromofuro3,2-cpyridine

3-bromofuro3,2-cpyridine 化学的及び物理的性質

名前と識別子

-

- Furo[3,2-c]pyridine, 3-bromo-

- 2-c]pyridine

- 3-Bromo-furo[3,2-c]pyridine

- 3-bromofuro[3,2-c]pyridine

- EN300-256079

- SCHEMBL16742968

- CS-0087976

- InChI=1/C7H4BrNO/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4

- 92404-70-1

- DTXSID00348914

- DB-252408

- G73918

- 3-bromofuro3,2-cpyridine

-

- MDL: MFCD19687766

- インチ: InChI=1S/C7H4BrNO/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H

- InChIKey: NGAUYIAIKJKRLN-UHFFFAOYSA-N

- ほほえんだ: C1=CN=CC2=C1OC=C2Br

計算された属性

- せいみつぶんしりょう: 196.94800

- どういたいしつりょう: 196.94763g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 131

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- PSA: 26.03000

- LogP: 2.59030

3-bromofuro3,2-cpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-256079-0.1g |

3-bromofuro[3,2-c]pyridine |

92404-70-1 | 95% | 0.1g |

$386.0 | 2024-06-19 | |

| Enamine | EN300-256079-0.05g |

3-bromofuro[3,2-c]pyridine |

92404-70-1 | 95% | 0.05g |

$259.0 | 2024-06-19 | |

| Chemenu | CM336600-1g |

3-Bromofuro[3,2-c]pyridine |

92404-70-1 | 95%+ | 1g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D373650-1g |

3-BROMOFURO[3,2-C]PYRIDINE |

92404-70-1 | 95% | 1g |

$1500 | 2024-08-03 | |

| TRC | B613505-5mg |

3-bromofuro[3,2-c]pyridine |

92404-70-1 | 5mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-256079-2.5g |

3-bromofuro[3,2-c]pyridine |

92404-70-1 | 95% | 2.5g |

$2185.0 | 2024-06-19 | |

| Enamine | EN300-256079-0.25g |

3-bromofuro[3,2-c]pyridine |

92404-70-1 | 95% | 0.25g |

$552.0 | 2024-06-19 | |

| Enamine | EN300-256079-1.0g |

3-bromofuro[3,2-c]pyridine |

92404-70-1 | 95% | 1.0g |

$1113.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1158616-1g |

3-Bromofuro[3,2-c]pyridine |

92404-70-1 | 97% | 1g |

¥10599.00 | 2024-04-25 | |

| A2B Chem LLC | AC88318-1g |

Furo[3,2-c]pyridine, 3-bromo- |

92404-70-1 | 95% | 1g |

$1207.00 | 2024-07-18 |

3-bromofuro3,2-cpyridine 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

92404-70-1 (3-bromofuro3,2-cpyridine) 関連製品

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量